molecular formula C17H18N2O3S B6377392 4-(3-t-Butylsulfamoylphenyl)-2-cyanophenol CAS No. 1261984-74-0

4-(3-t-Butylsulfamoylphenyl)-2-cyanophenol

Cat. No.: B6377392
CAS No.: 1261984-74-0
M. Wt: 330.4 g/mol
InChI Key: KTVZMWMRHWCCQC-UHFFFAOYSA-N
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Description

4-(3-t-Butylsulfamoylphenyl)-2-cyanophenol is an organic compound that features a phenyl ring substituted with a t-butylsulfamoyl group, a cyano group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-t-Butylsulfamoylphenyl)-2-cyanophenol typically involves multi-step organic reactions One common method includes the nitration of a suitable phenol derivative followed by reduction to form the corresponding amine This amine is then subjected to sulfonation using t-butylsulfonyl chloride under basic conditions to introduce the t-butylsulfamoyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-t-Butylsulfamoylphenyl)-2-cyanophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The cyano group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

4-(3-t-Butylsulfamoylphenyl)-2-cyanophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-2-cyanophenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano group and the t-butylsulfamoyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-t-Butylsulfamoylphenyl)-2-aminophenol
  • 4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzonitrile
  • 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol

Uniqueness

4-(3-t-Butylsulfamoylphenyl)-2-cyanophenol is unique due to the presence of both the cyano and t-butylsulfamoyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-tert-butyl-3-(3-cyano-4-hydroxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)15-6-4-5-12(10-15)13-7-8-16(20)14(9-13)11-18/h4-10,19-20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVZMWMRHWCCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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